molecular formula C15H12N2O2 B8470370 3-(2H-1,3-Benzodioxol-5-yl)-2-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 880771-34-6

3-(2H-1,3-Benzodioxol-5-yl)-2-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No. B8470370
M. Wt: 252.27 g/mol
InChI Key: FLBIIQWPWOQUBT-UHFFFAOYSA-N
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Patent
US07605168B2

Procedure details

3-Benzo[1,3]dioxol-5-yl-2-methyl-1H-pyrrolo[2,3-b]pyridine 142 was prepared using the same protocol as described in Example 8, substituting 3-Bromo-1H-pyrrolo[2,3-b]pyridine and 3,4-dimethoxy-phenyl boronic acid with 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine and 5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzo[1,3]dioxole respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[C:5](B(O)O)[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].Br[C:15]1[C:23]2[C:18](=[N:19][CH:20]=[CH:21][CH:22]=2)[NH:17][C:16]=1[CH3:24].CC1(C)C(C)(C)OB(C2C=CC3OCOC=3C=2)O1>>[O:9]1[C:8]2[CH:7]=[CH:6][C:5]([C:15]3[C:23]4[C:18](=[N:19][CH:20]=[CH:21][CH:22]=4)[NH:17][C:16]=3[CH3:24])=[CH:4][C:3]=2[O:2][CH2:10]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC1OC)B(O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(NC2=NC=CC=C21)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(OB(OC1(C)C)C1=CC2=C(OCO2)C=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1COC2=C1C=CC(=C2)C2=C(NC1=NC=CC=C12)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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